1-((3,4-dimethylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine
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Description
1-((3,4-dimethylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C17H23N3O4S2 and its molecular weight is 397.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of complex compounds related to 1-((3,4-dimethylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine often involves multi-step chemical reactions, leading to the formation of structures with significant biological and chemical properties. For instance, a study on the synthesis and characterization of [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol highlighted the detailed synthesis process, spectroscopic characterization, and structural analysis through X-ray diffraction studies, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom (S. Naveen et al., 2015).
Biological and Pharmacological Applications
Derivatives of piperidine, such as those related to the chemical structure , have been extensively explored for their biological and pharmacological potential. For example, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides and their evaluation against butyrylcholinesterase (BChE) enzyme demonstrates the compound's potential in the treatment of diseases related to enzyme dysfunction. Molecular docking studies further elucidated the interaction of these compounds with the active sites of human BChE protein, identifying critical amino acid residues involved in ligand stabilization (H. Khalid et al., 2016).
Antimicrobial and Antifungal Efficacy
Piperidine derivatives also exhibit significant antimicrobial and antifungal properties. Research on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of Lycopersicon esculentum (tomato plants) demonstrated potent antimicrobial activities against bacterial and fungal pathogens, highlighting the structure-activity relationship and the influence of substitutions on the antimicrobial efficacy (K. Vinaya et al., 2009).
Antioxidant and Anticholinesterase Activity
Moreover, sulfonyl hydrazones containing piperidine derivatives have been synthesized and evaluated for their antioxidant and anticholinesterase activity, underscoring the therapeutic potential of such compounds in oxidative stress-related disorders and neurodegenerative diseases. Compounds with specific substitutions showed high antioxidant capacity and significant inhibition of acetylcholinesterase (AChE), suggesting their utility in developing treatments for conditions like Alzheimer's disease (Nurcan Karaman et al., 2016).
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-(1-methylimidazol-2-yl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S2/c1-13-4-5-16(12-14(13)2)26(23,24)20-9-6-15(7-10-20)25(21,22)17-18-8-11-19(17)3/h4-5,8,11-12,15H,6-7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIATVGOXYMMNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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